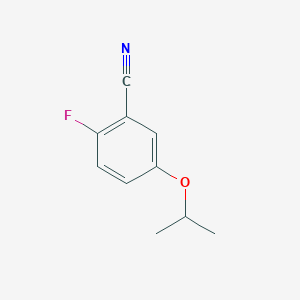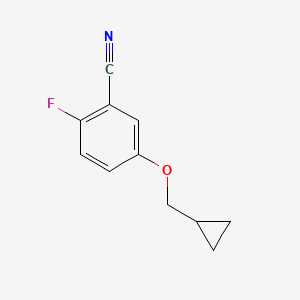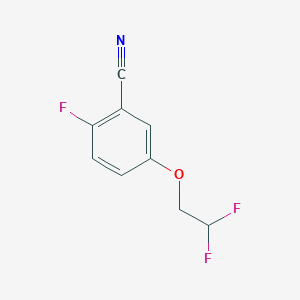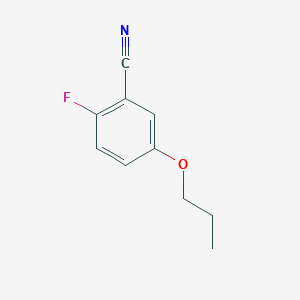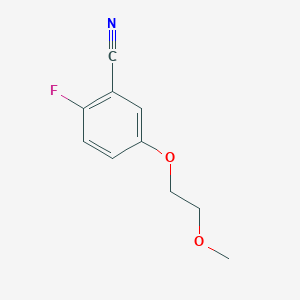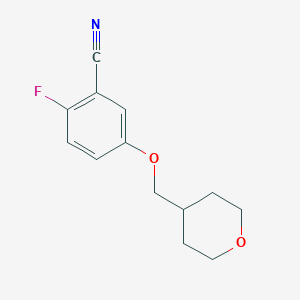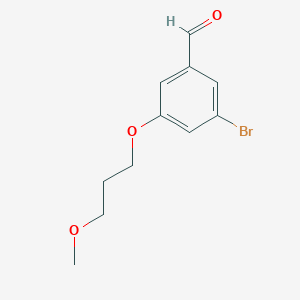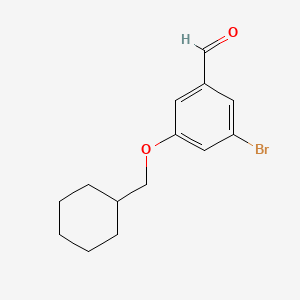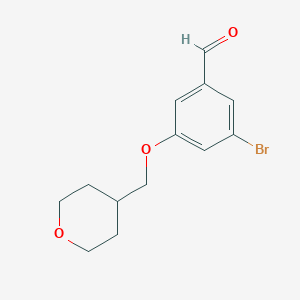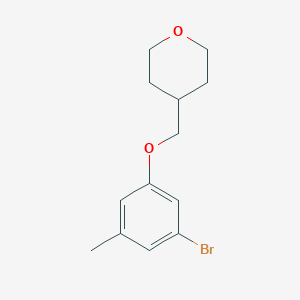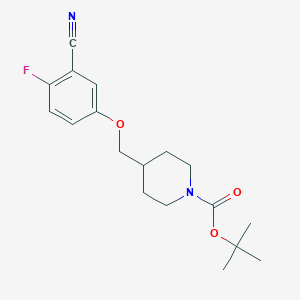
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyano group, and a fluorophenoxy group
Preparation Methods
The synthesis of tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group, the cyano group, and the fluorophenoxy group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, sodium cyanide, and fluorophenol. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-((3-cyano-4-fluorophenoxy)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a tosyloxy group instead of a fluorophenoxy group.
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a fluorophenoxy group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group instead of a fluorophenoxy group.
These comparisons highlight the unique features of this compound, such as the presence of the fluorophenoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyano-4-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-18(2,3)24-17(22)21-8-6-13(7-9-21)12-23-15-4-5-16(19)14(10-15)11-20/h4-5,10,13H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISUNMXKUJGAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
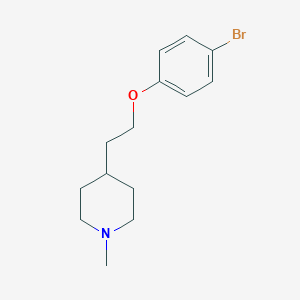
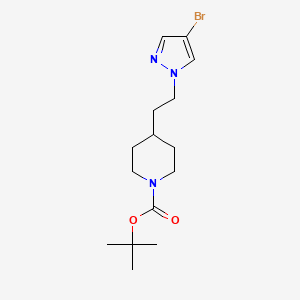
![5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152340.png)
